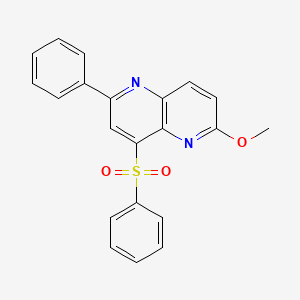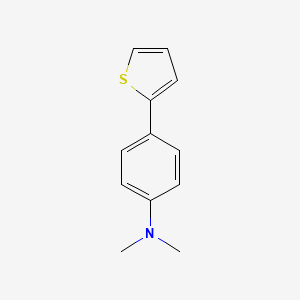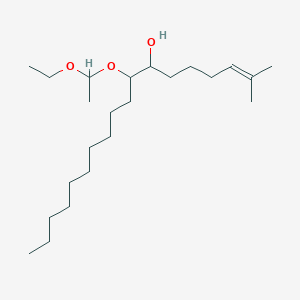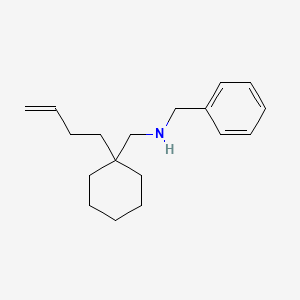
2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial is an organic compound with a complex structure characterized by multiple methyl groups and oxopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial typically involves multi-step organic reactions. One common method includes the reaction of appropriate aldehydes with ketones under controlled conditions to form the desired product. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The purification process often involves crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Hexane, 3,4-bis(1,1-dimethylethyl)-2,2,5,5-tetramethyl-
- 2,2’,5,5’-Tetramethyl-1,1’-biphenyl
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
2,2,5,5-Tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial is unique due to its specific arrangement of methyl and oxopropyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
89046-70-8 |
|---|---|
Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-3,4-bis(2-methyl-1-oxopropan-2-yl)hex-3-enedial |
InChI |
InChI=1S/C18H28O4/c1-15(2,9-19)13(16(3,4)10-20)14(17(5,6)11-21)18(7,8)12-22/h9-12H,1-8H3 |
InChI Key |
VJUHOYJAEYTYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C(=C(C(C)(C)C=O)C(C)(C)C=O)C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


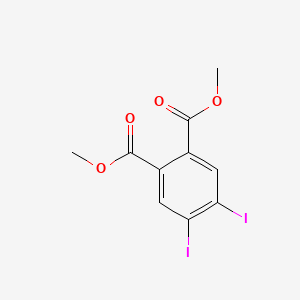
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)

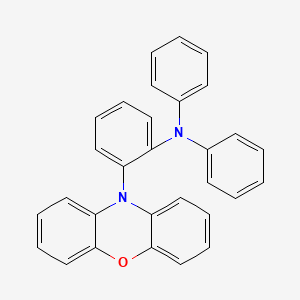
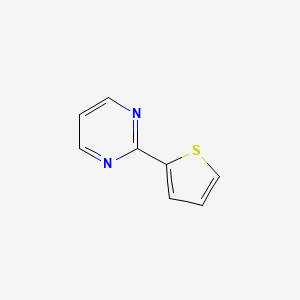
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)

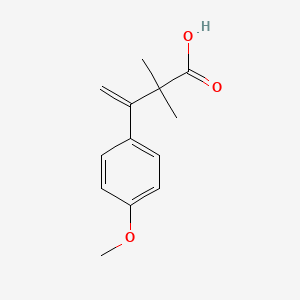

![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
